molecular formula C24H29F3N2O4 B14263025 Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester CAS No. 160022-33-3

Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester

Cat. No.: B14263025
CAS No.: 160022-33-3
M. Wt: 466.5 g/mol
InChI Key: PKJBFPYDNKWNHR-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a phenylmethyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a chloroformate derivative to form the carbamate intermediate. This intermediate is then reacted with a trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves esterification with benzyl alcohol to form the phenylmethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce a primary alcohol .

Scientific Research Applications

Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and ester groups contribute to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-,1,1-dimethylethyl ester
  • Carbamic acid,[(1S,2S)-2-hydroxy-1-[[(methylsulfonyl)oxy]methyl]propyl]-,1,1-dimethylethyl ester

Uniqueness

Compared to similar compounds, carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

160022-33-3

Molecular Formula

C24H29F3N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S,3S)-1,1,1-trifluoro-2-hydroxy-5-phenylpentan-3-yl]amino]butan-2-yl]carbamate

InChI

InChI=1S/C24H29F3N2O4/c1-16(2)20(29-23(32)33-15-18-11-7-4-8-12-18)22(31)28-19(21(30)24(25,26)27)14-13-17-9-5-3-6-10-17/h3-12,16,19-21,30H,13-15H2,1-2H3,(H,28,31)(H,29,32)/t19-,20-,21-/m0/s1

InChI Key

PKJBFPYDNKWNHR-ACRUOGEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H](C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.